molecular formula C8H9NO3 B1451568 6-(Methoxymethyl)pyridine-2-carboxylic acid CAS No. 354517-76-3

6-(Methoxymethyl)pyridine-2-carboxylic acid

Cat. No. B1451568
M. Wt: 167.16 g/mol
InChI Key: BDQUDJXZABWDHW-UHFFFAOYSA-N
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Description

6-(Methoxymethyl)pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 354517-76-3. It has a molecular weight of 167.16 . It’s a heterocyclic compound and is used as a building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of 6-(Methoxymethyl)pyridine-2-carboxylic acid is represented by the formula C8H9NO3 . The InChI code for this compound is 1S/C8H9NO3/c1-12-5-6-3-2-4-7(9-6)8(10)11/h2-4H,5H2,1H3,(H,10,11) .


Chemical Reactions Analysis

While specific chemical reactions involving 6-(Methoxymethyl)pyridine-2-carboxylic acid are not available, pyridine derivatives are known to participate in a variety of chemical reactions. For instance, they can act as ligands in metal complexes .


Physical And Chemical Properties Analysis

6-(Methoxymethyl)pyridine-2-carboxylic acid is a solid compound . It’s slightly soluble in water .

Scientific Research Applications

Synthesis and Complex Formation

6-(Methoxymethyl)pyridine-2-carboxylic acid serves as a precursor in the synthesis of optically pure 6-(4-alkyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine-2-carboxylates. These compounds are capable of forming stable complexes with Cu(II) ions, which are utilized as catalysts for addition reactions of terminal alkynes to imines, yielding substituted propargylamines with significant yields and enantiomeric excesses (Drabina et al., 2010).

Antimicrobial Activities and DNA Interactions

The derivative of pyridine-2-carboxylic acid, including its methoxymethyl variant, has shown substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria. In-depth spectroscopic characterizations and Density Functional Theory (DFT) calculations reveal the influence of substituents on the compound's properties. Additionally, molecular docking simulations have highlighted its potential interactions with DNA, suggesting applications in the design of antimicrobial agents and gene targeting strategies (Tamer et al., 2018).

Novel Heterocyclic Compounds Synthesis

Utilizing 2-carboxy-6-methoxybenzofuran-3-acetic acid anhydride, which is structurally related to 6-(methoxymethyl)pyridine-2-carboxylic acid, researchers have synthesized novel polycyclic heteroaromatic compounds. These developments include the creation of compounds where the benzofuran ring is fused or linked to various heterocyclic frameworks, demonstrating the compound's versatility in organic synthesis (Patankar et al., 2008).

Luminescent Properties for Biological Imaging

Eu(III) and Tb(III) complexes with ligands derived from pyridine-2,6-dicarboxylic acid, a close relative of 6-(methoxymethyl)pyridine-2-carboxylic acid, have been synthesized and characterized. These complexes exhibit strong luminescence, with applications in cell imaging and potential uses in biological studies, highlighting the functional diversity of compounds derived from pyridine carboxylic acids (Xiao et al., 2011).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of 6-(Methoxymethyl)pyridine-2-carboxylic acid could involve its use in the synthesis of new compounds and in the development of pharmaceuticals and agrochemicals .

properties

IUPAC Name

6-(methoxymethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-5-6-3-2-4-7(9-6)8(10)11/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQUDJXZABWDHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90665309
Record name 6-(Methoxymethyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Methoxymethyl)pyridine-2-carboxylic acid

CAS RN

354517-76-3
Record name 6-(Methoxymethyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 300 mg (1.96 mmol) 6-hydroxymethyl-pyridine-2-carboxylic acid in 20 mL THF was added 188 mg (4.31 mmol) NaH in mineral oil (55%) at 0° C. After gas formation ceased, 310 μL (4.90 mmol) methyl iodide was added dropwise, then the mixture was stirred for 1 h at 0° C. and for 1 h at RT. The reaction mixture was diluted with EtOAc, extracted with water, washed with brine, dried over sodium sulfate, filtered and concentrated in vacuo.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
188 mg
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
310 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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